
4-(1,3-Dithiolan-2-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithiolan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C10H9ClOS2 It is characterized by the presence of a benzoyl chloride group attached to a 1,3-dithiolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)benzoyl chloride typically involves the reaction of 4-(1,3-Dithiolan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Dithiolan-2-yl)benzoic acid+SOCl2→4-(1,3-Dithiolan-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
化学反应分析
Types of Reactions
4-(1,3-Dithiolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation Reactions: The dithiolan ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the dithiolan ring.
科学研究应用
4-(1,3-Dithiolan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiol groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The dithiolan ring can also participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
相似化合物的比较
Similar Compounds
4-(1,3-Dithiolan-2-yl)benzoic acid: The precursor to 4-(1,3-Dithiolan-2-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
4-(1,3-Dithiolan-2-yl)benzyl alcohol: Formed by the reduction of this compound.
4-(1,3-Dithiolan-2-yl)benzamide: Formed by the reaction of this compound with an amine.
Uniqueness
This compound is unique due to its combination of a benzoyl chloride group and a dithiolan ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from similar compounds.
属性
CAS 编号 |
627873-42-1 |
|---|---|
分子式 |
C10H9ClOS2 |
分子量 |
244.8 g/mol |
IUPAC 名称 |
4-(1,3-dithiolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClOS2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2 |
InChI 键 |
YRZUZNHYLDWIOB-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
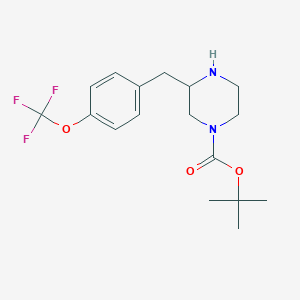
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
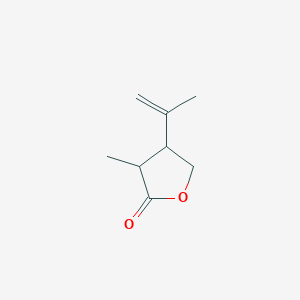


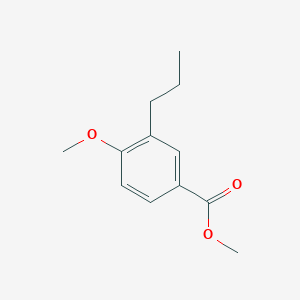


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
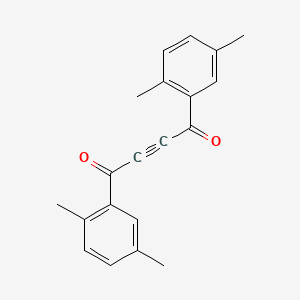
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
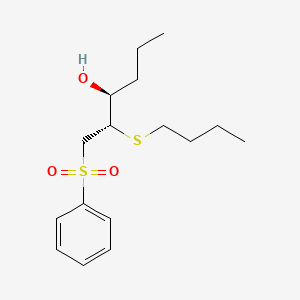
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
